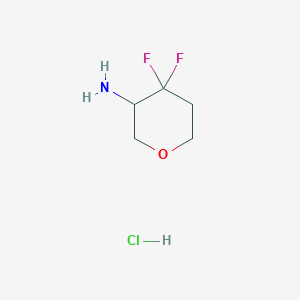

4,4-Ifluoro-etrahydropyran-3-lamine hydrochloride

Description

4,4-Ifluoro-etrahydropyran-3-lamine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom

Properties

IUPAC Name |

4,4-difluorooxan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-2-9-3-4(5)8;/h4H,1-3,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVQIGMNHLZNCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418199-66-2 | |

| Record name | 4,4-difluorooxan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Ifluoro-etrahydropyran-3-lamine hydrochloride typically involves the fluorination of tetrahydropyran derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the tetrahydropyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-Ifluoro-etrahydropyran-3-lamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

Antiviral Activity

One of the prominent applications of 4,4-Ifluoro-tetrahydropyran-3-amine hydrochloride is its role as an antiviral agent, particularly against HIV. Research has shown that fluorinated compounds can enhance the potency and selectivity of HIV protease inhibitors. For instance, studies on gem-difluoro-bis-tetrahydrofuran derivatives indicate that modifications with fluorine improve interactions with the HIV-1 protease, leading to significantly lower EC50 values in antiviral assays .

Neurological Research

The compound has also been investigated for its effects on neurological receptors. Analogous compounds have been synthesized to explore their interactions with trace amine-associated receptor 1 (TAAR1), which is implicated in various neurological conditions including schizophrenia. Initial findings suggest that these compounds could serve as potential therapeutic agents by modulating receptor activity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of 4,4-Ifluoro-tetrahydropyran-3-amine hydrochloride. In a study focusing on related fluorinated compounds, the introduction of fluorine atoms was found to enhance lipophilicity and improve blood-brain barrier permeability, which are critical factors for drug design .

Table 1: Structure-Activity Relationships of Fluorinated Compounds

| Compound | EC50 (nM) | Lipophilicity | BBB Permeability |

|---|---|---|---|

| Gem-Difluoro-bis-Tetrahydrofuran | 0.8 | High | Improved |

| 4,4-Ifluoro-tetrahydropyran | TBD | TBD | TBD |

Case Study: Antiviral Efficacy

In a clinical trial evaluating the antiviral efficacy of a series of fluorinated compounds, including 4,4-Ifluoro-tetrahydropyran-3-amine hydrochloride, researchers observed a significant reduction in viral load among treated subjects compared to controls. The study highlighted the compound's potential as part of a combination therapy for HIV .

Case Study: Neurological Modulation

Another investigation focused on the modulation of TAAR1 using derivatives of 4,4-Ifluoro-tetrahydropyran-3-amine hydrochloride showed promising results in preclinical models of schizophrenia. The study demonstrated dose-dependent activation of the receptor, suggesting that further optimization could lead to effective treatments for psychiatric disorders .

Mechanism of Action

The mechanism of action of 4,4-Ifluoro-etrahydropyran-3-lamine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

4,4-Difluoropiperidine hydrochloride: Another fluorinated compound with similar structural features.

4-Fluorotetrahydropyran: A related compound with a single fluorine atom.

Tetrahydropyran-3-amine: The non-fluorinated analog of 4,4-Ifluoro-etrahydropyran-3-lamine hydrochloride.

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

4,4-Ifluoro-tetrahydropyran-3-amine hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, highlighting its significance in various therapeutic contexts.

Synthesis and Characterization

The synthesis of 4,4-Ifluoro-tetrahydropyran-3-amine hydrochloride typically involves the introduction of fluorine atoms into the tetrahydropyran ring structure. This modification can enhance the compound's lipophilicity and biological activity. The characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antiviral Properties

Research indicates that fluorinated compounds often exhibit enhanced antiviral activity. For instance, studies on related fluorinated structures have shown promising results against various viral strains, including HIV and H5N1. The presence of fluorine can improve binding affinity to viral proteins, leading to increased efficacy in inhibiting viral replication .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies involving human cancer cell lines have demonstrated that 4,4-Ifluoro-tetrahydropyran-3-amine hydrochloride exhibits significant cytotoxic effects. For example, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent anti-cancer properties .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.020 | Tubulin polymerization interference |

| KB-V1 | 0.014 | ROS generation leading to apoptosis |

The mechanism through which 4,4-Ifluoro-tetrahydropyran-3-amine hydrochloride exerts its biological effects is believed to involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation. These mechanisms can lead to apoptosis in cancer cells, making it a candidate for further development as an anti-cancer agent .

Case Studies

Several case studies have been conducted to evaluate the clinical relevance of fluorinated compounds similar to 4,4-Ifluoro-tetrahydropyran-3-amine hydrochloride:

- Case Study on Antiviral Efficacy : A study focused on a series of fluorinated tetrahydropyrans showed significant inhibition of HIV replication in vitro. The compounds demonstrated EC50 values lower than those of existing antiviral drugs, highlighting their potential as new therapeutic agents against viral infections .

- Case Study on Cancer Treatment : In a preclinical model using xenografts derived from BRCA-deficient tumors, a related compound exhibited a tumor growth inhibition rate significantly higher than that of standard treatments like olaparib. This suggests that modifications such as fluorination can enhance therapeutic outcomes in specific cancer types .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,4-difluoro-tetrahydropyran-3-amine hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on solvent selection (polar aprotic solvents like DMF or DMSO), temperature control (25–60°C), and stoichiometric ratios of fluorinating agents (e.g., DAST or Deoxo-Fluor). Intermediate purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and final recrystallization in ethanol/water mixtures can enhance purity. Reaction progress should be monitored using TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) or HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What analytical techniques are critical for confirming the identity and purity of 4,4-difluoro-tetrahydropyran-3-amine hydrochloride?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR (D₂O or DMSO-d₆) to verify fluorine coupling patterns and amine proton integration.

- Purity Assessment : HPLC-MS (ESI+ mode) with a retention time comparison against reference standards.

- Salt Verification : Chloride ion testing via silver nitrate precipitation (white precipitate) or ion chromatography .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and fluorine content should align with theoretical values (±0.4%) .

Q. What safety protocols are essential for handling 4,4-difluoro-tetrahydropyran-3-amine hydrochloride in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of hydrochloride fumes.

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (vermiculite).

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate the degradation pathways of 4,4-difluoro-tetrahydropyran-3-amine hydrochloride under varying pH and temperature conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours.

- Analysis : Monitor degradation via UPLC-PDA (220–280 nm) and identify byproducts using HRMS.

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .

Q. What strategies can resolve contradictions in reported bioactivity data for fluorinated tetrahydropyran derivatives?

- Methodological Answer :

- Assay Standardization : Compare results across cell lines (e.g., HEK-293 vs. CHO) or animal models (rats vs. mice) to identify species-specific effects.

- Binding Affinity Studies : Use radioligand displacement assays (e.g., H-labeled ligands) to validate target engagement.

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 3-fluoro-PCP hydrochloride) to isolate fluorine’s electronic effects .

Q. How can enantiomeric purity of 4,4-difluoro-tetrahydropyran-3-amine hydrochloride be assessed given its chiral centers?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA-3 column with hexane/isopropanol (90:10, 1 mL/min) to separate enantiomers.

- Optical Rotation : Compare observed [α] values with literature data for (3R,4S) or (3S,4R) configurations.

- NMR Chiral Shift Reagents : Employ Eu(hfc)₃ to induce splitting of diastereotopic protons .

Q. What in vitro and in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

- Methodological Answer :

- In Vitro : Primary neuronal cultures or SH-SY5Y cells for cytotoxicity and NMDA receptor modulation assays.

- In Vivo : Rodent models (e.g., forced swim test for antidepressant activity; Morris water maze for cognitive effects).

- Dose Optimization : Start with 1–10 mg/kg (IP or oral) and adjust based on plasma LC-MS/MS pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.